2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]acetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class of heterocyclic molecules, characterized by a fused pyrimidine-indole core. The acetamide group at position 2 of the pyrimidoindole scaffold is substituted with a 4-propoxyphenylmethyl moiety, distinguishing it from structurally related analogs.
Properties
IUPAC Name |
2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(4-propoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-2-11-29-16-9-7-15(8-10-16)12-23-19(27)13-26-14-24-20-17-5-3-4-6-18(17)25-21(20)22(26)28/h3-10,14,25H,2,11-13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADHPOTWMUTYCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with an indole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production .
Chemical Reactions Analysis
Types of Reactions
2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares a pyrimido[5,4-b]indole core with modifications at the acetamide side chain and phenyl substituents. Below is a comparative analysis of key analogs:
Key Observations:
Core Modifications : The pyrimidoindole core is conserved in most analogs, but substitutions at positions 2 (e.g., thioether in ) or 3 (e.g., methyl in ) alter electronic properties and steric bulk.
Side Chain Diversity : The N-arylacetamide group varies in substituents (e.g., propoxy, ethyl, trifluoromethoxy), impacting lipophilicity and target binding. The target compound’s propoxyphenylmethyl group offers a balance between hydrophobicity and metabolic stability compared to shorter alkyl chains (e.g., ethyl in ).
A. TLR4 Ligand Activity
Compounds with pyrimidoindole cores and N-arylacetamide side chains (e.g., 27–34 in ) were screened as TLR4 modulators. For example:
- N-(tert-butyl)-2-((4-oxo-3-phenylpyrimidoindol-2-yl)thio)acetamide (32) showed moderate TLR4 binding (IC₅₀: 1.2 µM).
- N-(tetrahydrofuran-2-ylmethyl) derivatives exhibited improved solubility due to oxygen-rich substituents .
The target compound’s propoxyphenyl group may enhance membrane permeability compared to polar substituents like tetrahydrofuran.
B. Antimalarial Potential
Pyrimidoindole derivatives with electron-withdrawing groups (e.g., bromo in ) demonstrated activity against Plasmodium falciparum. The target’s propoxy group, being electron-donating, may reduce efficacy compared to halogenated analogs but improve safety profiles .
Biological Activity
The compound 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]acetamide is a member of the pyrimidoindole family, which has been gaining attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular structure of this compound includes a pyrimidoindole core fused with an acetamide group and a propoxyphenyl substituent. This unique combination is hypothesized to influence its pharmacological properties significantly.
The biological activity of this compound primarily involves interactions with specific cellular targets. It is believed to modulate the activity of enzymes and receptors that are crucial in various signaling pathways. For instance, the compound may inhibit specific kinases associated with cell proliferation, thus exhibiting potential anti-cancer properties .
Biological Activities
Research indicates that this compound may exhibit a range of biological activities:
- Anti-Cancer Activity : Preliminary studies suggest that derivatives of pyrimidoindoles can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
- Anti-Inflammatory Effects : The compound has been evaluated for its ability to inhibit nitric oxide production in inflammatory models, indicating potential use in treating inflammatory diseases .
- Immunomodulatory Properties : There is evidence suggesting that it may enhance innate immune responses, making it a candidate for immunotherapeutic applications .
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-Cancer | Inhibits cell proliferation via kinase inhibition | , |
| Anti-Inflammatory | Reduces nitric oxide production | , |
| Immunomodulatory | Enhances innate immune responses |
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds within the pyrimidoindole class:
- Anti-Cancer Studies : A study demonstrated that pyrimidoindole derivatives could significantly reduce tumor size in xenograft models by inducing apoptosis in cancer cells .
- Inflammation Models : Research on RAW 264.7 macrophages showed that compounds with similar structures effectively reduced pro-inflammatory cytokine levels, highlighting their potential as anti-inflammatory agents .
- Molecular Docking Studies : Computational studies have indicated strong binding affinities between this compound and various target proteins involved in cancer progression and inflammation, supporting its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
